

# Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS number 191739-40-9 details

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## Compound of Interest

*Compound Name:* Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

*Cat. No.:* B070753

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## Technical Guide: Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

CAS Number: 191739-40-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate**, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, a probable synthetic route with experimental protocols, and its application as an intermediate in the development of pharmacologically active agents.

## Chemical and Physical Properties

**Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate** is a disubstituted piperazine derivative featuring a carbobenzyloxy (Cbz or Z) protecting group on one of the nitrogen atoms and a hydroxymethyl substituent on the piperazine ring. This strategic combination of functional groups makes it a versatile intermediate for further chemical modifications.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	250.29 g/mol	[1]
Exact Mass	250.131742 g/mol	[1]
Appearance	Colorless to White to Yellow Solid or Liquid	[2]
Density	1.189 g/cm <sup>3</sup>	[1]
Boiling Point	413.8 °C at 760 mmHg	[1]
Flash Point	204 °C	[1]
Refractive Index	1.549	[1]
Polar Surface Area	61.80 Å <sup>2</sup>	[1]
XLogP3	0.856	[1]

#### Synonyms:

- 4-N-CBZ-2-HYDROXYMETHYL-PIPERAZINE[1]
- 4-N-benzyloxycarbonyl-2-hydroxymethylpiperazine[1]
- 3-hydroxymethyl-piperazine-1-carboxylic acid benzyl ester[1]
- 1-Cbz-3-hydroxymethylpiperazine

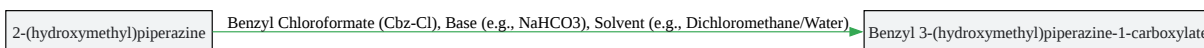
## Experimental Protocols

While specific literature detailing the synthesis of **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate** is not readily available, a plausible and commonly employed synthetic strategy can be derived from established methods for N-protection of piperazines. The following protocol is a representative example based on the synthesis of similar compounds.

## Proposed Synthesis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

The synthesis can be envisioned as a selective N-protection of 2-(hydroxymethyl)piperazine. Due to the two secondary amine groups in the starting material, regioselectivity can be a challenge. One common approach involves the use of a temporary protecting group on one nitrogen, followed by the introduction of the Cbz group and subsequent deprotection. A more direct approach, outlined below, relies on controlled reaction conditions to favor mono-substitution.

Reaction Scheme:



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A proposed synthetic route for **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate**.

Materials:

- 2-(hydroxymethyl)piperazine
- Benzyl Chloroformate (Cbz-Cl)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) or another suitable base
- Dichloromethane (DCM)
- Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

- Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

#### Procedure:

- **Dissolution of Starting Material:** Dissolve 2-(hydroxymethyl)piperazine in a biphasic solvent system, such as a mixture of dichloromethane and an aqueous solution of sodium bicarbonate. The aqueous base serves to neutralize the HCl generated during the reaction.
- **Addition of Protecting Agent:** Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add a solution of benzyl chloroformate in dichloromethane dropwise to the stirred mixture. Maintaining a low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of the di-substituted by-product.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.
- **Work-up:** Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine. This removes the inorganic salts and any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system for this type of compound. The fractions containing the desired product are collected and the solvent is evaporated to yield pure **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate**.

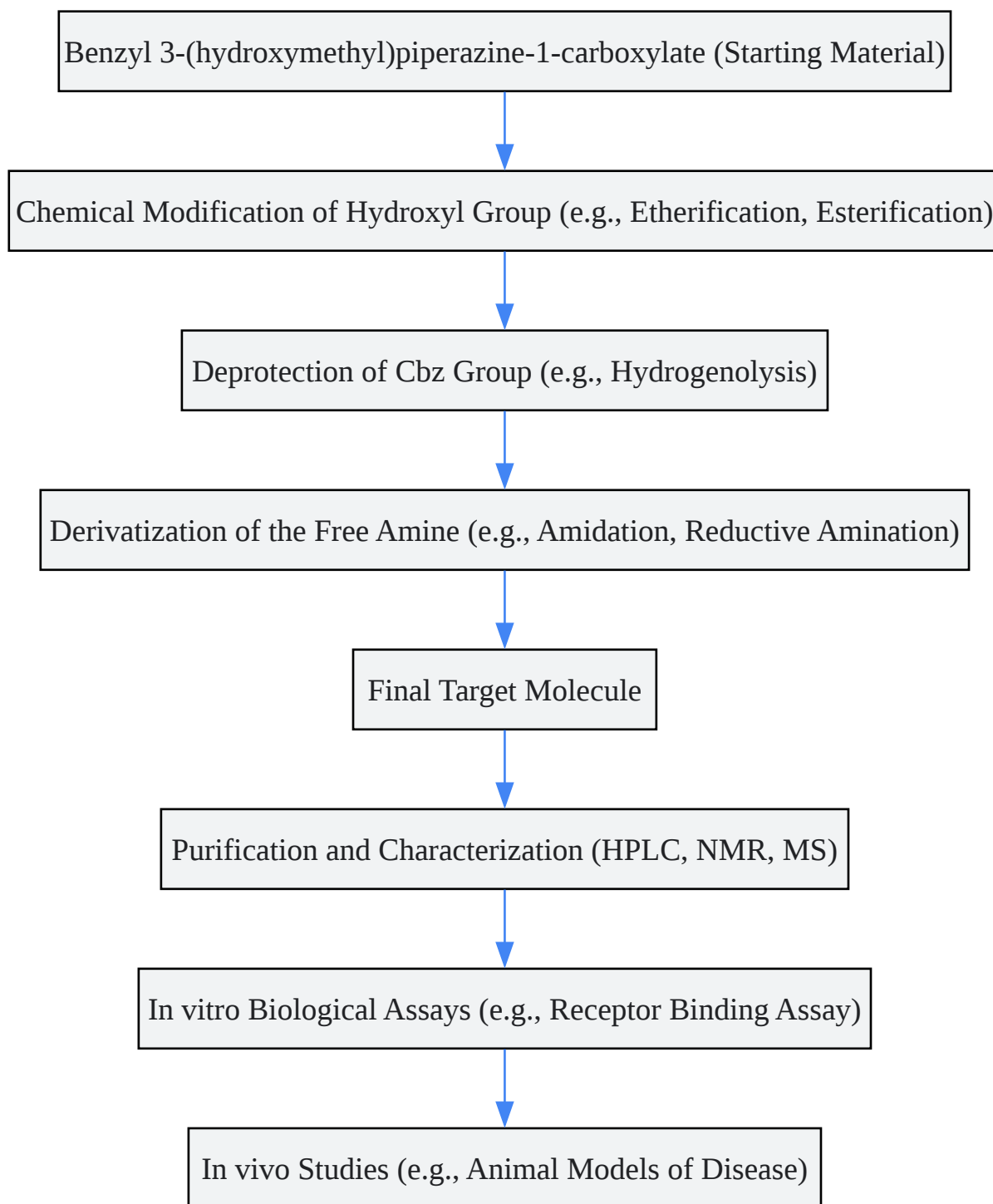
## Applications in Drug Development

Piperazine derivatives are a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs. **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate**, with its protected amine and a free alcohol, is a valuable intermediate for creating more complex molecules. The Cbz group provides robust protection for one of the piperazine nitrogens while the other nitrogen and the hydroxyl group are available for further derivatization.

One area of application is in the synthesis of ligands for G-protein coupled receptors (GPCRs), such as sigma ( $\sigma$ ) receptors. For instance, benzylpiperazine derivatives have been investigated as potent and selective  $\sigma_1$  receptor antagonists for the potential treatment of neuropathic pain.

## Illustrative Experimental Workflow in Drug Discovery

The following diagram illustrates a typical workflow where **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate** could be utilized as a starting material for the synthesis of a target molecule, followed by biological evaluation.



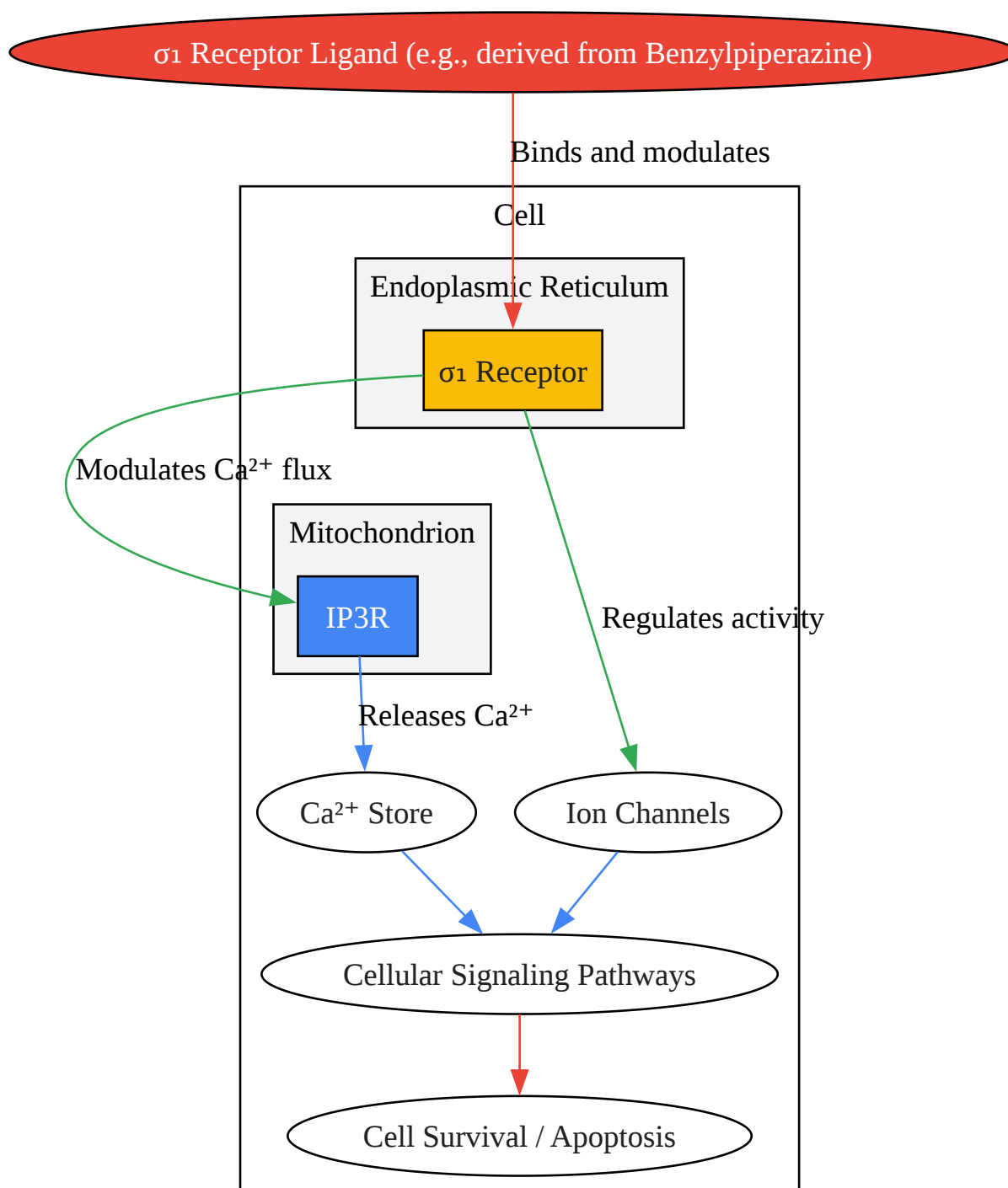
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A general workflow for the use of **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate** in drug discovery.

## Signaling Pathways

As mentioned, benzylpiperazine scaffolds are of interest in the development of  $\sigma_1$  receptor ligands. The  $\sigma_1$  receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in modulating various signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.

The diagram below provides a simplified representation of the modulatory role of the  $\sigma_1$  receptor, a potential target for compounds derived from **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate**.



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A simplified diagram of the  $\sigma_1$  receptor's role in cellular signaling.

## Safety and Handling

**Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a suitably equipped facility.

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## References

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